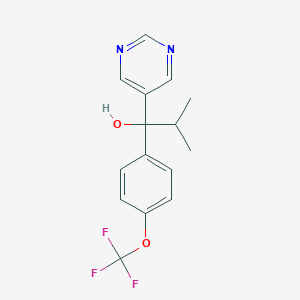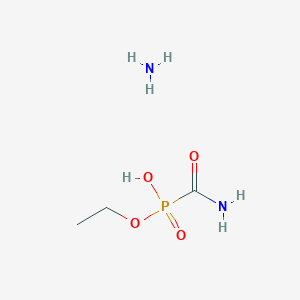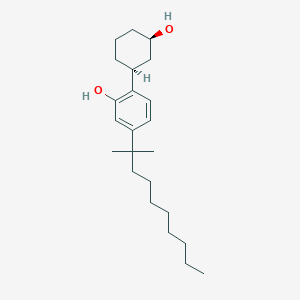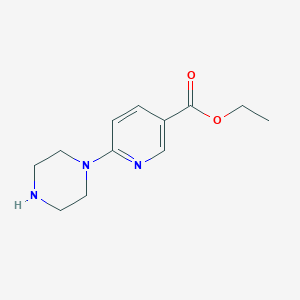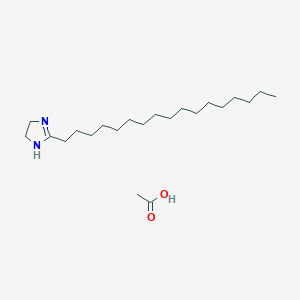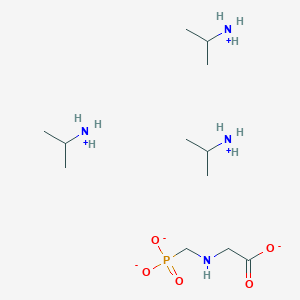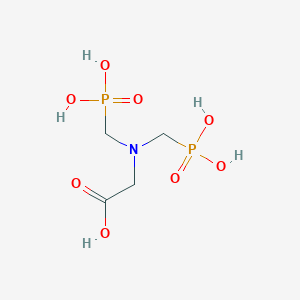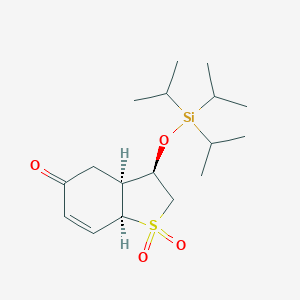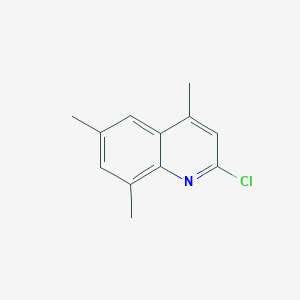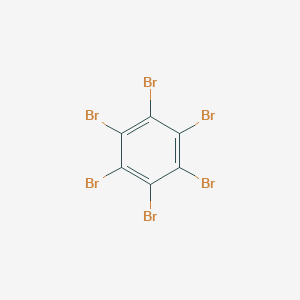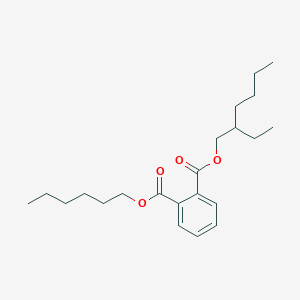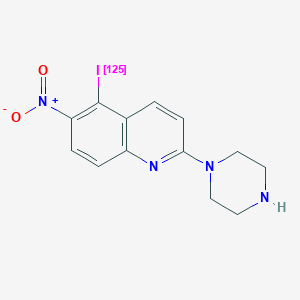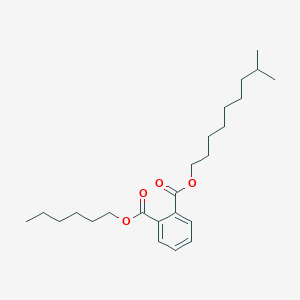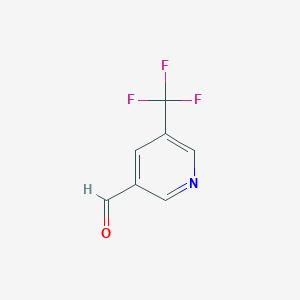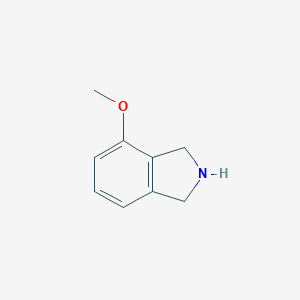
4-Methoxyisoindoline
Overview
Description
4-Methoxyisoindoline is a chemical compound with the IUPAC name 2,3-dihydro-1H-isoindol-4-yl methyl ether hydrochloride . It has a molecular weight of 185.65 .
Molecular Structure Analysis
The InChI code for 4-Methoxyisoindoline is1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms. Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyisoindoline are not available, similar compounds often undergo various chemical reactions, including redox processes and bond cleavage .Physical And Chemical Properties Analysis
4-Methoxyisoindoline is a solid substance that should be stored in an inert atmosphere at room temperature . .Scientific Research Applications
Application 1: Pharmaceutical Synthesis
- Summary of Application: Isoindoline derivatives, such as N-isoindoline-1,3-diones, have gained significant attention for their potential use in pharmaceutical synthesis .
- Methods of Application: The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results or Outcomes: The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers. Numerous synthetic methodologies have been explored to access these intriguing heterocyclic compounds .
Application 2: Biological Activity of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 3: Herbicides
- Summary of Application: Isoindoline-1,3-dione derivatives have been found to be useful in the development of herbicides .
- Results or Outcomes: The use of these compounds as herbicides could potentially lead to more effective control of unwanted plant species .
Application 4: Dyes and Colorants
- Summary of Application: Isoindoline-1,3-dione derivatives can be used in the production of dyes and colorants .
- Methods of Application: These compounds can be synthesized and then used in various industrial processes to produce dyes and colorants .
- Results or Outcomes: The use of these compounds in the production of dyes and colorants could potentially lead to a wider range of color options and improved dye performance .
Application 5: Polymer Additives
- Summary of Application: Isoindoline-1,3-dione derivatives can be used as additives in polymers .
- Methods of Application: These compounds can be synthesized and then incorporated into polymer mixtures to enhance certain properties .
- Results or Outcomes: The use of these compounds as polymer additives could potentially lead to improved polymer properties, such as increased strength, durability, or resistance to environmental factors .
Application 6: Photochromic Materials
- Summary of Application: Isoindoline-1,3-dione derivatives can be used in the development of photochromic materials .
- Methods of Application: These compounds can be synthesized and then incorporated into materials that change color in response to light .
- Results or Outcomes: The use of these compounds in photochromic materials could potentially lead to new applications in various fields, such as eyewear, textiles, and data storage .
Application 7: Organic Synthesis
- Summary of Application: Isoindoline-1,3-dione derivatives are used in organic synthesis .
- Methods of Application: These compounds can be synthesized and then used in various organic synthesis processes . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- Results or Outcomes: The development of N-isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers. Numerous synthetic methodologies have been explored to access these intriguing heterocyclic compounds .
Application 8: Antiviral Activity
- Summary of Application: Indole derivatives possess various biological activities, including antiviral activity .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSDKAYJZLMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564156 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyisoindoline | |
CAS RN |
127168-73-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

